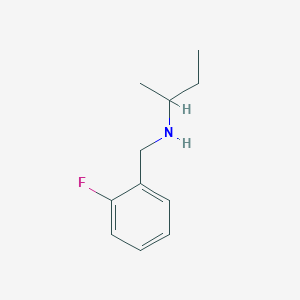

N-(2-fluorobenzyl)butan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

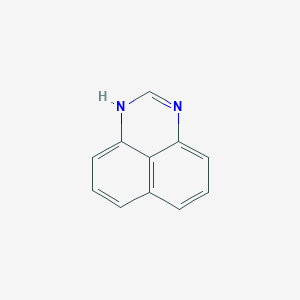

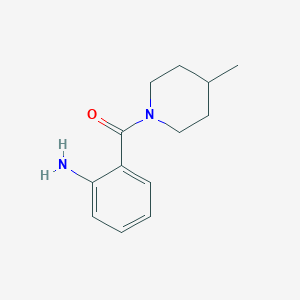

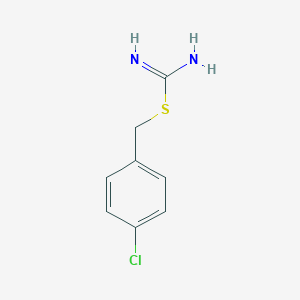

N-(2-fluorobenzyl)butan-2-amine is a chemical compound with the molecular formula C11H16FN . It has a molecular weight of 181.25 g/mol . The IUPAC name for this compound is N-[(2-fluorophenyl)methyl]butan-2-amine .

Molecular Structure Analysis

The InChI string for N-(2-fluorobenzyl)butan-2-amine isInChI=1S/C11H16FN/c1-3-9(2)13-8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3 . The Canonical SMILES representation is CCC(C)NCC1=CC=CC=C1F . These representations provide a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-fluorobenzyl)butan-2-amine include a molecular weight of 181.25 g/mol, XLogP3 of 2.9, hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and rotatable bond count of 4 . The compound also has a topological polar surface area of 12 Ų .科学的研究の応用

Advanced Oxidation Processes for Degradation

Nitrogen-containing compounds, including amines, have been extensively studied for their degradation using advanced oxidation processes (AOPs). These methods are effective in mineralizing nitrogen-containing compounds, improving the overall efficacy of treatment schemes. The degradation of amines through AOPs, including ozone and Fenton processes, varies significantly with pH, and hybrid methods offer synergistic effects for specific effluents [Akash P. Bhat, P. Gogate (2021)].

PFAS Removal with Amine-Functionalized Sorbents

The study of amine-functionalized sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies has shown promising results. The removal efficiency relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology. This indicates the potential of nitrogen-containing sorbents, possibly including structures similar to "N-(2-fluorobenzyl)butan-2-amine," for environmental remediation applications [M. Ateia et al. (2019)].

Metal Ion Complexation and Removal

Nitrogen-containing ligands have shown considerable potential in complexing with metal ions for removal or recovery from solutions. The amine groups in compounds like chitosan have been utilized for chelating metal ions, suggesting the utility of similar nitrogen-containing compounds in applications ranging from wastewater treatment to the selective recovery of valuable metals [E. Guibal (2004)].

Targeted Drug Delivery Systems

The design of targeted drug delivery systems using chitosan nanoparticles illustrates the critical role of amine functionalities in biomedical applications. Chitosan's primary amine groups facilitate controlled drug release, muco-adhesion, and permeation enhancement, suggesting potential applications for other nitrogen-containing compounds in nanotechnology and medicine [E. Rostami (2020)].

Catalysis and Organic Synthesis

Metalloporphyrin-catalyzed saturated C-H bond functionalization has been reviewed, highlighting the role of nitrogen-containing ligands in the synthesis of complex molecules. This suggests the possible involvement of compounds like "N-(2-fluorobenzyl)butan-2-amine" in catalytic processes and organic synthesis, particularly in hydroxylation, amination, and carbenoid insertion reactions [C. Che et al. (2011)].

特性

IUPAC Name |

N-[(2-fluorophenyl)methyl]butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-3-9(2)13-8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNDDCDZEXRZEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405944 |

Source

|

| Record name | N-(2-fluorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorobenzyl)butan-2-amine | |

CAS RN |

893590-49-3 |

Source

|

| Record name | N-(2-fluorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)

![{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid](/img/structure/B183694.png)

![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)

![Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B183700.png)

![1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol](/img/structure/B183704.png)

![(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B183710.png)